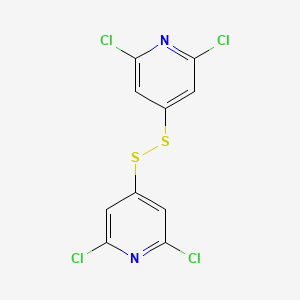
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane is a chemical compound with the molecular formula C₁₀H₄Cl₄N₂S₂ It is characterized by the presence of two pyridine rings substituted with chlorine atoms at the 2 and 6 positions, connected by a disulfane (disulfide) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,6-dichloropyridin-4-yl)disulfane typically involves the reaction of 2,6-dichloropyridine with sulfur-containing reagents. One common method is the oxidative coupling of 2,6-dichloropyridine using sulfur or sulfur chloride in the presence of a suitable oxidizing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired disulfane linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane can undergo various chemical reactions, including:
Oxidation: The disulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfane bond can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The chlorine atoms on the pyridine rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Bis(2,6-dichloropyridin-4-yl)disulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The disulfane linkage can undergo redox reactions, which may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2,4,6-triisopropylphenyl)disulfane: Similar disulfane linkage but with different substituents on the aromatic rings.
1,2-Bis(2,6-dichlorophenyl)disulfane: Similar structure but with phenyl rings instead of pyridine rings.
Uniqueness
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane is unique due to the presence of pyridine rings, which can participate in coordination chemistry and provide additional sites for functionalization. The chlorine substituents also offer opportunities for further chemical modifications, making this compound versatile for various applications.
Properties
Molecular Formula |
C10H4Cl4N2S2 |
|---|---|
Molecular Weight |
358.1 g/mol |
IUPAC Name |
2,6-dichloro-4-[(2,6-dichloropyridin-4-yl)disulfanyl]pyridine |
InChI |
InChI=1S/C10H4Cl4N2S2/c11-7-1-5(2-8(12)15-7)17-18-6-3-9(13)16-10(14)4-6/h1-4H |
InChI Key |
PQWBEUGEQNYYON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)SSC2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


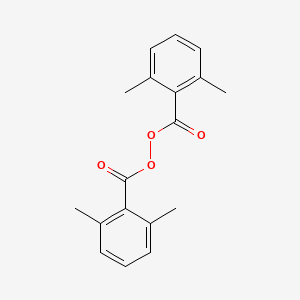
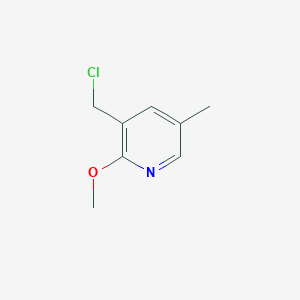

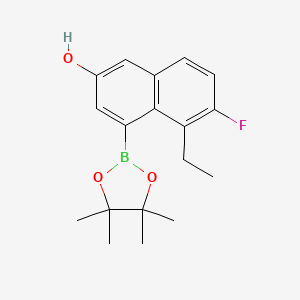
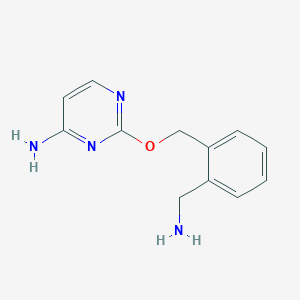
![(3-Amino-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B13675080.png)
![(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride](/img/structure/B13675082.png)
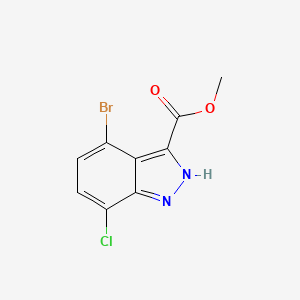
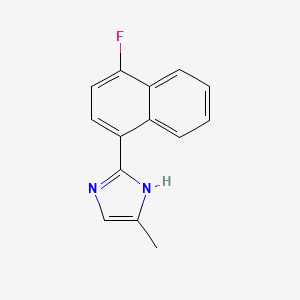
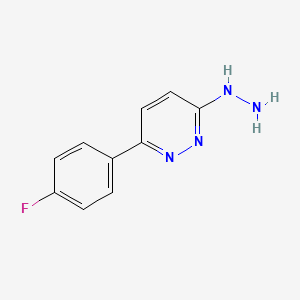
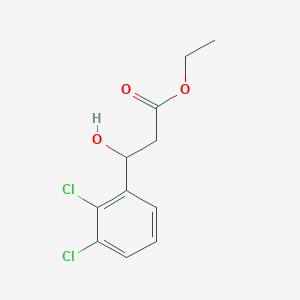
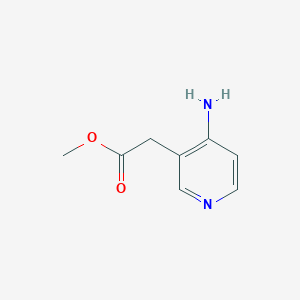

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B13675118.png)
